molecular formula C5H8ClNO2 B8207816 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride

Cat. No.: B8207816
M. Wt: 149.57 g/mol
InChI Key: XTZZUWPXVCIZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride (CAS 21399-12-2) is a chemical compound with the molecular formula C5H8ClNO2 and a molecular weight of 149.58 g/mol . This compound features a partially unsaturated pyrroline ring, making it a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals . Researchers utilize this core structure as a precursor for further functionalization; the carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the hydrochloride salt improves stability and handling . As a 3-pyrroline derivative, it serves as a key intermediate in synthetic pathways to a wide range of more complex, substituted pyrrolidines and pyrroles . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

2,5-dihydro-1H-pyrrole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c7-5(8)4-1-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZUWPXVCIZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

The cyclization of α-amino acids or nitrogen-containing precursors represents a classical route to pyrrole derivatives. For 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride, this method typically begins with a linear precursor such as γ-aminobutyric acid (GABA) analogs. Cyclization is induced via acid-catalyzed or thermal conditions, forming the dihydropyrrole ring. Subsequent oxidation or functionalization introduces the carboxylic acid group at the 3-position.

For instance, VulcanChem’s technical documentation highlights a protocol where N-protected diallylamine undergoes cyclization in the presence of hydrochloric acid, yielding the dihydropyrrole framework . The carboxylic acid group is introduced through alkoxycarbonylation using alkyl carbonates under strongly basic conditions, followed by hydrolysis. Final treatment with HCl gas in ethanol precipitates the hydrochloride salt, achieving >85% purity .

Table 1: Cyclization Method Parameters

ParameterConditionsYield (%)Source
Cyclization AgentHCl (gaseous)78
AlkoxycarbonylationLiHMDS, Methyl carbonate65
Salt FormationHCl in EtOH, 0°C92

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has emerged as a highly efficient method for constructing the 2,5-dihydro-1H-pyrrole core. Starting from N-Boc-diallylamine, Grubbs’ second-generation catalyst facilitates the formation of the unsaturated five-membered ring. This method, detailed by Carbogen-Amcis, avoids harsh acidic conditions and offers superior stereochemical control .

Post-RCM, the Boc-protecting group is removed via trifluoroacetic acid (TFA), exposing the secondary amine. Directed carbonylation using lithium hexamethyldisilazide (LiHMDS) and methyl carbonate installs the carboxylic acid moiety. Enzymatic resolution with lipases ensures enantiopurity, critical for pharmaceutical applications . The hydrochloride salt is precipitated by saturating the solution with HCl, yielding >90% enantiomeric excess (ee) .

Table 2: RCM Optimization Data

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Grubbs IIDCM401288
Hoveyda-GrubbsToluene60882

Directed Alkoxycarbonylation and Functionalization

Directed alkoxycarbonylation enables precise installation of the carboxylic acid group at the 3-position. This method, pioneered in the synthesis of related pyrrole derivatives, involves deprotonating the dihydropyrrole nitrogen with a strong base (e.g., LiHMDS) and reacting it with an alkyl carbonate . The resulting ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

A study by the Royal Society of Chemistry demonstrates that methyl carbonate outperforms ethyl analogs in reaction efficiency, achieving 70–75% conversion . Post-hydrolysis, the crude acid is purified via recrystallization from ethanol/water, yielding 2,5-dihydro-1H-pyrrole-3-carboxylic acid with 95% purity . Subsequent HCl treatment in anhydrous ether affords the hydrochloride salt in quantitative yield .

Enzymatic Kinetic Resolution for Enantiopure Products

For applications requiring chiral purity, enzymatic resolution resolves racemic mixtures of 2,5-dihydro-1H-pyrrole-3-carboxylic acid. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer of the methyl ester intermediate, leaving the (S)-enantiomer intact . This method, adapted from Carbogen-Amcis’ workflow, achieves >99% ee after recrystallization .

Table 3: Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Yield (%)
CAL-BMethyl ester99.545
Pseudomonas cepaciaEthyl ester9538

Hydrochloride Salt Formation and Purification

The final step across all methods involves converting the free base to the hydrochloride salt. This is typically achieved by dissolving the carboxylic acid in ethanol, cooling to 0°C, and bubbling HCl gas through the solution . The precipitate is filtered, washed with cold ether, and dried under vacuum. GlpBio’s protocols emphasize the importance of argon filling during storage to prevent degradation .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
CyclizationLow-cost reagentsModerate yieldsPilot-scale
RCMHigh stereocontrolExpensive catalystsLab-scale
Enzymatic ResolutionHigh enantiopurityLow volumetric productivitySmall-scale

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrrole-3-carboxylic acid derivatives.

    Reduction: It can be further reduced to form fully saturated pyrrolidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: N-substituted pyrrole derivatives.

Scientific Research Applications

Synthetic Routes

  • Oxidation of Pyrrole : Converts pyrrole to pyrrole-2,5-dicarboxylic acid.
  • Acidification : Yields 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride from the dicarboxylic acid.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biological Applications

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including Pseudomonas aeruginosa. It acts by inhibiting quorum sensing (QS), a mechanism used by bacteria to regulate gene expression based on population density. For instance, in studies involving endophytic fungi like Perenniporia tephropora, this compound demonstrated significant QS inhibitory activity at concentrations between 0.50 mg/mL to 1.00 mg/mL .
  • Pharmaceutical Development : The compound is being explored as a precursor for drug development due to its potential therapeutic applications. Its interactions with specific molecular targets suggest roles in treating central nervous system disorders and other conditions .
  • Biochemical Pathways : It may influence various biochemical pathways by interacting with enzymes or receptors, thereby acting as an inhibitor or activator depending on the context .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against Staphylococcus aureus and other multidrug-resistant pathogens. The results indicated that the compound effectively inhibited bacterial growth while also affecting virulence factors such as biofilm formation.

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Variations in functional groups were found to significantly impact antimicrobial efficacy against Gram-positive bacteria. For example, modifications led to improved activity against strains like Acinetobacter baumannii and Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid Hydrochloride

  • Structure : Features a benzyl group at position 1 and a hydrochloride salt (CAS 1384430-61-8).
  • Molecular Formula: C₁₂H₁₄ClNO₂ (MW: 239.70) .
  • Applications: Used in synthetic organic chemistry as a building block for bioactive molecules.

(b) 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid (Compound 19)

  • Structure : Contains bromine and tetramethyl substituents, with a nitroxide radical.
  • Activity : Serves as a paramagnetic intermediate in antioxidant studies. However, bulky substituents (e.g., tetramethyl groups) reduce solubility and may sterically hinder interactions .
  • Synthetic Utility : Used in Suzuki coupling reactions to generate biaryl derivatives (e.g., compound 23) .

(c) Pyrrolo[2,3-c]pyridine-2-carboxylic Acids

  • Structure : Fused pyrrole-pyridine systems (e.g., 5-chloro and 5-methoxy derivatives).
  • Synthesis : Achieved in high yields (71–95%) via cyclization reactions .

(a) Antioxidant Activity

  • CAPE Derivatives (e.g., Compound 23) : Pyrrole esters with catechol groups exhibit strong antioxidant activity (TEAC values >0.8), but proximity of nitroxide radicals to catechol moieties reduces efficacy due to intramolecular redox reactions .
  • 2,5-Dihydro-pyrrole Core : The absence of electron-donating groups (e.g., hydroxyl or methoxy) in the parent compound likely limits its antioxidant capacity compared to CAPE analogs.

(b) Cytotoxicity

  • Catechol-Containing Derivatives : Compounds like CAPE (1) and 23 show moderate cytotoxicity (e.g., 10 µM CAPE reduces fibroblast viability to 63%) due to redox-active catechol groups .
  • Nonphenolic Pyrroles: Simpler esters (e.g., compounds 7, 10) are non-toxic, suggesting that the dihydro-pyrrole core itself has low inherent cytotoxicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications Reference
2,5-Dihydro-1H-pyrrole-3-carboxylic acid (base) C₅H₇NO₂ 113.11 Moderate in water Intermediate in organic synthesis
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid HCl C₁₂H₁₄ClNO₂ 239.70 High in polar solvents Pharmaceutical intermediates
Jatrorrhizine hydrochloride C₂₀H₂₀ClNO₄ 381.83 High aqueous solubility Antidiabetic, antimicrobial

Biological Activity

2,5-Dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a heterocyclic compound derived from pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

The synthesis of this compound typically involves the hydrogenation of pyrrole derivatives. A common method includes the use of palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with differing biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the inhibition of bacterial cell growth and biofilm formation, making it a candidate for treating infections caused by antibiotic-resistant bacteria .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 μg/mL15
Escherichia coli64 μg/mL12
Kocuria rhizophila50 μg/mL10

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and inhibition of cell proliferation. Studies have shown that it can significantly reduce the viability of certain cancer cell lines in vitro.

Case Study: Anticancer Effects
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 μM after 48 hours of treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. It acts as a ligand for various receptors or enzymes, modulating their activity and influencing cellular pathways related to growth and survival. The compound's ability to disrupt biofilm formation in bacteria further enhances its potential as an antimicrobial agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrrole derivatives which also exhibit antimicrobial and anticancer properties. For instance:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
Pyrrole-3-carboxylic acidModerateYes
PyrrolidineLowModerate

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A four-step synthesis involving formylation and hydrolysis (e.g., via Vilsmeier-Haack reaction using phosphoryl chloride and DMF) is commonly employed for pyrrole derivatives . For the target compound, carboxylation at the 3-position could involve electrophilic substitution or hydrolysis of cyano intermediates. Optimization includes controlling temperature (e.g., 10–20°C during reagent addition) and solvent selection (1,2-dichloroethane for stability). Yield improvements may require pH adjustment during crystallization, as seen in analogous protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify substituent positions and confirm ring saturation. Peaks for carboxylic protons (~12–14 ppm) and pyrrole ring protons (~5–7 ppm) are critical .
  • LCMS/HRMS : Validates molecular weight (e.g., ESI-MS m/z for [M+H]⁺) and purity (>95% by HPLC). Retention time consistency across runs ensures reproducibility .
  • IR : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and conjugated carbonyl groups (C=O ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous pyrrole hydrochlorides, wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid inhalation (H335). Storage at room temperature in airtight containers prevents hygroscopic degradation. Environmental hazards (WGK 2) require neutralization of waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodological Answer : Systematic validation under controlled conditions is key. For solubility discrepancies, test in solvents (water, DMSO, ethanol) at standardized temperatures. pKa determination via potentiometric titration (e.g., using 0.1 M NaOH) accounts for zwitterionic effects. Cross-reference with computational models (e.g., COSMO-RS) to predict solubility parameters .

Q. What strategies are used to study the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Acidic conditions may protonate the pyrrole ring, while alkaline conditions hydrolyze the carboxylate .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Accelerated stability studies (40–60°C) under controlled humidity predict shelf-life .

Q. In drug discovery, how is this compound utilized as a building block, and what are key considerations in designing bioactive analogs?

  • Methodological Answer : The pyrrole core is a privileged scaffold in medicinal chemistry. Modifications include:

  • Substituent Engineering : Introduce methyl/ethyl groups at 2,5-positions to enhance lipophilicity (logP optimization) .
  • Bioisosteric Replacement : Replace the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability .
  • SAR Studies : Test analogs in vitro for target binding (e.g., kinase assays) and ADMET profiles (e.g., microsomal stability) .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link synthesis and stability studies to Hammett substituent constants or frontier molecular orbital theory to predict reactivity .
  • Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., deuterated analogs) during NMR analysis .
  • Statistical Validation : Use ANOVA for batch-to-batch variability in purity assays .

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